molecular formula C8H18N2S B14537127 N-Butan-2-yl-N'-propylthiourea CAS No. 62351-13-7

N-Butan-2-yl-N'-propylthiourea

Cat. No.: B14537127
CAS No.: 62351-13-7
M. Wt: 174.31 g/mol
InChI Key: ZOQJLQHKGGSORN-UHFFFAOYSA-N
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Description

N-Butan-2-yl-N’-propylthiourea is an organic compound that belongs to the class of thioureas Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butan-2-yl-N’-propylthiourea typically involves the reaction of butan-2-amine with propyl isothiocyanate. The reaction is carried out under mild conditions, usually at room temperature, and in the presence of a suitable solvent such as ethanol or methanol. The reaction proceeds via nucleophilic addition of the amine to the isothiocyanate, forming the thiourea linkage.

Industrial Production Methods

On an industrial scale, the production of N-Butan-2-yl-N’-propylthiourea can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Butan-2-yl-N’-propylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiourea group to thiols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted thioureas.

Scientific Research Applications

N-Butan-2-yl-N’-propylthiourea has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers and as an additive in lubricants and coatings.

Mechanism of Action

The mechanism of action of N-Butan-2-yl-N’-propylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular pathways involved are still under investigation, but it is believed that the compound affects cellular signaling and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-Butyl-N’-propylthiourea
  • N-Butan-2-yl-N’-ethylthiourea
  • N-Butan-2-yl-N’-methylthiourea

Uniqueness

N-Butan-2-yl-N’-propylthiourea is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and industrial use.

Properties

CAS No.

62351-13-7

Molecular Formula

C8H18N2S

Molecular Weight

174.31 g/mol

IUPAC Name

1-butan-2-yl-3-propylthiourea

InChI

InChI=1S/C8H18N2S/c1-4-6-9-8(11)10-7(3)5-2/h7H,4-6H2,1-3H3,(H2,9,10,11)

InChI Key

ZOQJLQHKGGSORN-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=S)NC(C)CC

Origin of Product

United States

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